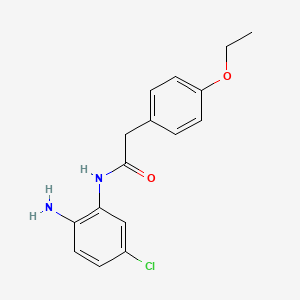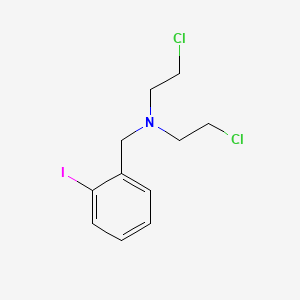![molecular formula C24H34ClNO3 B13738157 dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride CAS No. 3142-11-8](/img/structure/B13738157.png)
dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quaternary ammonium group, which imparts specific reactivity and solubility characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of 2-methylpentoxy intermediate: This step involves the reaction of 2-methylpentanol with an appropriate halogenating agent to form 2-methylpentyl halide.
Diphenylacetylation: The 2-methylpentyl halide is then reacted with diphenylacetic acid in the presence of a dehydrating agent to form the diphenylacetyl intermediate.
Quaternization: The diphenylacetyl intermediate is further reacted with dimethylaminoethanol to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged cellular components, such as cell membranes and proteins. This interaction can lead to changes in cellular function and signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
- Dimethyl-[2-[2-(2-methylhexoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
Uniqueness
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
3142-11-8 |
|---|---|
Fórmula molecular |
C24H34ClNO3 |
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-12-20(2)19-28-24(21-13-8-6-9-14-21,22-15-10-7-11-16-22)23(26)27-18-17-25(3)4;/h6-11,13-16,20H,5,12,17-19H2,1-4H3;1H |
Clave InChI |
QGKIVKKZMYCPMW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


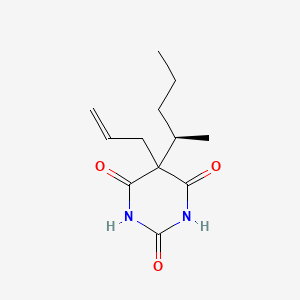
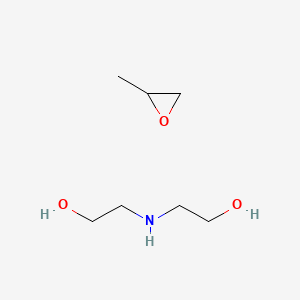
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
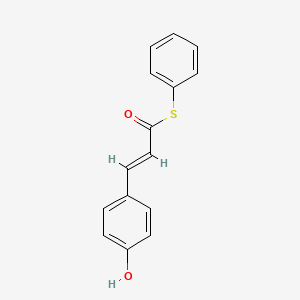
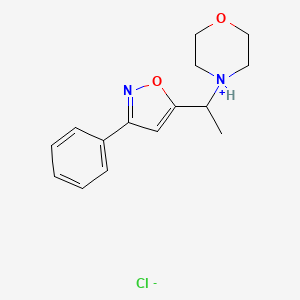

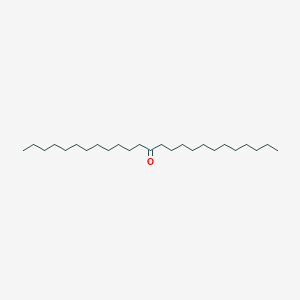
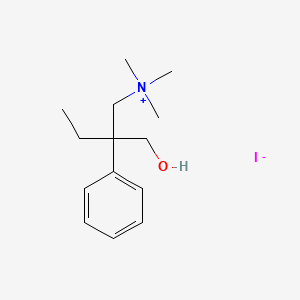
![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)


